"3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid" melting point
"3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid" melting point
An In-Depth Technical Guide to the Melting Point Determination of 3-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the determination of the melting point of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. The focus is on the theoretical underpinnings, experimental best practices, and data interpretation to ensure accurate and reliable results.
The imidazo[1,2-a]pyridine scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[5][6][7] Accurate characterization of the physicochemical properties of novel derivatives, such as 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, is a critical step in the drug discovery and development process. The melting point is a fundamental physical property that provides insights into the purity and identity of a compound.
Theoretical Framework: Factors Influencing Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition involves overcoming the intermolecular forces that hold the molecules in a fixed lattice structure.[9] For 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, several structural features are expected to contribute to a high melting point:
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Intermolecular Forces: The presence of a carboxylic acid group allows for strong hydrogen bonding between molecules.[10] These hydrogen bonds create dimers and extended networks, which require significant thermal energy to disrupt.
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Molecular Weight and Shape: Generally, for a homologous series of organic compounds, the melting point increases with molecular weight.[9][10] The planar nature of the imidazo[1,2-a]pyridine ring system allows for efficient packing in the crystal lattice, further strengthening intermolecular interactions.[11]
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Crystalline Structure: The arrangement of molecules in the crystal lattice plays a crucial role. Symmetrical molecules often pack more tightly, leading to higher melting points.[10] For carboxylic acids, those with an even number of carbon atoms tend to have higher melting points than those with an odd number due to more effective crystal packing.[11][12][13]
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Purity: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.[14] Therefore, a sharp melting point is a strong indicator of a pure compound.
Synthesis and Purification: A Prerequisite for Accurate Measurement
An accurate melting point determination is contingent on the purity of the sample. The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8][15][16]
Illustrative Synthetic Protocol
A plausible synthetic route to 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid could involve the reaction of 2-aminopyridine with a suitable three-carbon α-keto acid derivative, followed by appropriate functional group manipulations. The general scheme often involves an initial cyclization to form the imidazo[1,2-a]pyridine core, followed by hydrolysis of an ester to yield the carboxylic acid.[16]
Step-by-Step Synthesis:
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Cyclization: React 2-aminopyridine with an ethyl 2-chloro-3-oxobutanoate in a suitable solvent like ethanol and reflux the mixture.[16]
-
Purification of the Ester Intermediate: After the reaction is complete, the solvent is evaporated, and the crude product is purified using column chromatography.
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Hydrolysis: The purified ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of ethanol and water, followed by acidification to precipitate the product.[16]
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Final Purification: The resulting 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be necessary to achieve high purity.
Caption: Illustrative workflow for the synthesis and purification of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Experimental Protocol for Melting Point Determination
The following is a detailed protocol for the accurate determination of the melting point of a high-melting-point organic compound like 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid using a capillary melting point apparatus.
Apparatus and Materials
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Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
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Thermometer (calibrated) or digital temperature probe
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Purified sample of 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Step-by-Step Procedure
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Sample Preparation:
-
Ensure the sample is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to collect a small amount.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[17]
-
-
Initial Rapid Determination (Optional but Recommended):
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This saves time in the subsequent accurate determination.
-
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.
-
Insert a new capillary tube with a freshly prepared sample.
-
Heat the sample at a slow, controlled rate, approximately 1-2 °C per minute, as you approach the expected melting point.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).[18]
-
The melting point is reported as the range T1 – T2.
-
-
Repeat for Consistency:
-
Perform at least two more measurements to ensure the result is reproducible.
-
Caption: Standard workflow for the experimental determination of melting point.
Data Interpretation and Validation
The interpretation of the melting point range is crucial for assessing the purity of the compound.
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Sharp Melting Range: A narrow melting range (0.5–2 °C) is indicative of a highly pure compound.[14]
-
Broad Melting Range: An impure sample will melt over a wider range of temperatures and at a lower temperature than the pure compound.[14] This is known as melting point depression.
This principle makes melting point determination a self-validating technique for purity assessment. If repeated purification steps (e.g., recrystallization) lead to a sharpening of the melting range and an increase in the melting point, it confirms the removal of impurities.
Summary of Properties
| Compound | Molecular Formula | Reported Melting Point (°C) | Expected Properties of the Title Compound |
| 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid | C₈H₆N₂O₃ | >350[8] | High melting point, likely >200 °C, due to strong intermolecular hydrogen bonding and planar structure. |
| 3-Methylpyridine-2-carboxylic acid | C₇H₇NO₂ | 114-118 | - |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | C₉H₁₀N₄O | 180[19] | - |
Conclusion
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